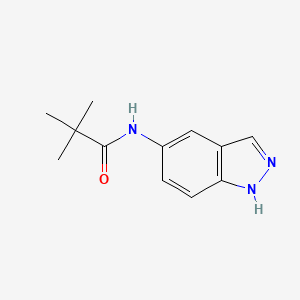
N-(1H-indazol-5-yl)-2,2-dimethylpropanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1H-indazol-5-yl)-2,2-dimethylpropanamide, also known as GSK2831781, is a small molecule inhibitor that has been developed for the treatment of various diseases. It is a potent and selective inhibitor of the protein kinase B (PKB), also known as Akt, which is a key regulator of cell survival, growth, and proliferation.
作用机制
The mechanism of action of N-(1H-indazol-5-yl)-2,2-dimethylpropanamide is through the inhibition of the protein kinase B (PKB) or Akt. PKB is a key regulator of cell survival, growth, and proliferation, and is often overexpressed in cancer cells. Inhibition of PKB by N-(1H-indazol-5-yl)-2,2-dimethylpropanamide leads to the induction of apoptosis or programmed cell death in cancer cells.
Biochemical and Physiological Effects
N-(1H-indazol-5-yl)-2,2-dimethylpropanamide has been shown to have several biochemical and physiological effects. It has been shown to inhibit the proliferation and growth of cancer cells by inducing apoptosis. It has also been shown to inhibit the migration and invasion of cancer cells. Additionally, it has been shown to have neuroprotective effects, by reducing the accumulation of amyloid-beta peptide in the brain.
实验室实验的优点和局限性
One of the advantages of using N-(1H-indazol-5-yl)-2,2-dimethylpropanamide in lab experiments is its specificity for PKB or Akt. This allows for targeted inhibition of cancer cells without affecting normal cells. However, one of the limitations of using N-(1H-indazol-5-yl)-2,2-dimethylpropanamide is its low solubility in water, which can limit its use in certain experiments.
未来方向
There are several future directions for the research and development of N-(1H-indazol-5-yl)-2,2-dimethylpropanamide. One area of research is the development of more efficient synthesis methods to increase the yield and purity of the compound. Another area of research is the optimization of the pharmacokinetics and pharmacodynamics of the compound for improved therapeutic efficacy. Additionally, the use of N-(1H-indazol-5-yl)-2,2-dimethylpropanamide in combination with other therapies, such as chemotherapy or radiation therapy, is an area of future research. Finally, the exploration of the potential use of N-(1H-indazol-5-yl)-2,2-dimethylpropanamide in the treatment of other diseases, such as inflammatory diseases, is an area of future research.
Conclusion
N-(1H-indazol-5-yl)-2,2-dimethylpropanamide is a small molecule inhibitor that has shown promising results in the treatment of various diseases, including cancer and neurodegenerative diseases. Its specificity for PKB or Akt makes it a promising candidate for targeted therapy. Further research is needed to optimize its pharmacokinetics and pharmacodynamics, and explore its potential use in combination therapies and other diseases.
合成方法
The synthesis of N-(1H-indazol-5-yl)-2,2-dimethylpropanamide involves several steps. The first step is the preparation of 5-bromo-1H-indazole, which is then reacted with 2,2-dimethylpropanoyl chloride to form N-(5-bromo-1H-indazol-yl)-2,2-dimethylpropanamide. This intermediate is then reacted with sodium azide and copper sulfate to form N-(1H-indazol-5-yl)-2,2-dimethylpropanamide. The overall yield of this synthesis method is around 25%.
科学研究应用
N-(1H-indazol-5-yl)-2,2-dimethylpropanamide has been extensively studied for its potential therapeutic applications. It has been shown to be effective in inhibiting the growth and proliferation of various cancer cells, including breast cancer, lung cancer, and pancreatic cancer. It has also been studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease.
属性
IUPAC Name |
N-(1H-indazol-5-yl)-2,2-dimethylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O/c1-12(2,3)11(16)14-9-4-5-10-8(6-9)7-13-15-10/h4-7H,1-3H3,(H,13,15)(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUEJEXLBLIYXOT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=CC2=C(C=C1)NN=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1H-indazol-5-yl)-2,2-dimethylpropanamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(4-fluorophenyl)methyl]isoquinoline-5-sulfonamide](/img/structure/B7460358.png)

![[3-(1,3-Benzothiazol-2-yl)piperidin-1-yl]-cyclopropylmethanone](/img/structure/B7460371.png)
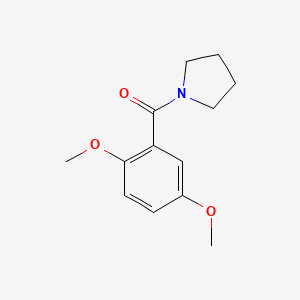
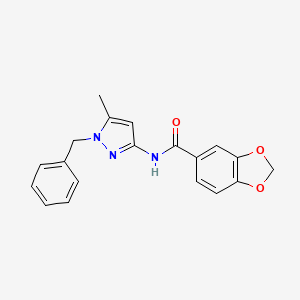
![4-bromo-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-1-ethyl-N-methyl-1H-pyrazole-3-carboxamide](/img/structure/B7460386.png)


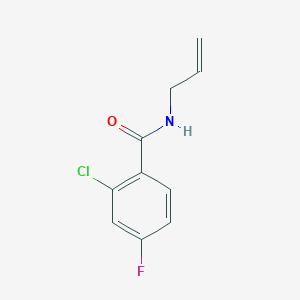
![N-(2-adamantyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B7460425.png)
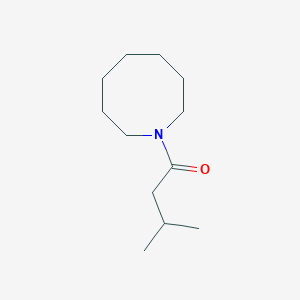
![N-[(2-fluorophenyl)methyl]propanamide](/img/structure/B7460447.png)
![2-chloro-N-[3-(2H-tetrazol-5-yl)phenyl]acetamide](/img/structure/B7460453.png)
![Acetamide, N-[(2-fluorophenyl)methyl]-](/img/structure/B7460457.png)